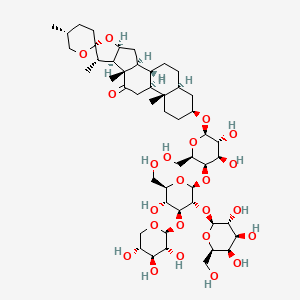

Terrestrosin D

Description

This compound has been reported in Tribulus terrestris with data available.

a steroidal saponin isolated from Tribulus terrestris

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20+,21+,22+,23-,24+,25+,26-,27+,28-,29-,30-,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49-,50-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUNZKARBRITGN-WDJYAXNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Terrestrosin D?

An In-Depth Technical Guide on the Mechanism of Action of Terrestrosin D

Introduction

This compound (TED) is a spirostanol steroidal saponin isolated from the plant Tribulus terrestris L.[1][2]. This natural compound has garnered significant attention within the scientific community for its potent antitumor and antiangiogenic properties.[3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its efficacy in inhibiting the growth of various cancer cells, particularly prostate cancer, by inducing cell cycle arrest and a unique form of apoptosis.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological actions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action

The primary anticancer and antiangiogenic activities of this compound are attributed to two main mechanisms: the induction of cell cycle arrest and the initiation of apoptosis in both cancer cells and endothelial cells.[4][6]

Induction of Cell Cycle Arrest

This compound exhibits a differential effect on the cell cycle of cancer cells versus endothelial cells. In human prostate cancer cells (PC-3), treatment with TED leads to a significant increase in the G1 phase cell population, indicating cell cycle arrest at the G1 checkpoint.[3][5] Conversely, in human umbilical vascular endothelial cells (HUVECs), TED induces an arrest in the S phase of the cell cycle.[3][5] This dual-front attack, halting the proliferation of both tumor cells and the endothelial cells that form their blood supply, is a key component of its antitumor efficacy.

Induction of Caspase-Independent Apoptosis

A critical finding in the study of this compound is its ability to induce apoptosis through a caspase-independent pathway.[4][5] Flow cytometry analysis using annexin V-PI staining confirms that TED induces apoptosis in a dose-dependent manner in both PC-3 cells and HUVECs.[5] However, further investigation revealed that this process does not involve the activation of caspase-3, a key executioner caspase in the classical apoptotic pathway.[5] The pan-caspase inhibitor z-VAD-FMK failed to reverse the apoptotic effects of TED, providing strong evidence for a caspase-independent mechanism of cell death.[5]

The apoptotic pathway initiated by TED appears to be mediated by the mitochondria. Studies have shown that treatment with this compound leads to a significant, dose-dependent decrease in the mitochondrial membrane potential (ΔΨm) in both cancer and endothelial cells.[4][5] This depolarization of the mitochondrial membrane is a crucial event that can lead to the release of pro-apoptotic factors and subsequent cell death, bypassing the need for caspase activation.

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] this compound demonstrates significant antiangiogenic properties by directly inhibiting the proliferation and viability of endothelial cells, as evidenced by its effects on HUVECs.[3][6] The mechanism for this is the induction of S-phase cell cycle arrest and caspase-independent apoptosis, as previously described.[5]

Interestingly, one study noted that while TED inhibits endothelial cell growth, it can cause an increase in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3][6] This suggests that the potent antiangiogenic effect of TED is not achieved by suppressing angiogenic signals but rather by directly targeting and eliminating the endothelial cells, thereby overcoming the pro-angiogenic stimuli.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | % Growth Inhibition | Citation |

|---|---|---|---|

| Prostate Cancer Cells | 2 - 5 | 20% - 90% | [5] |

| Endothelial Cells | 2 - 5 | Significant dose-dependent inhibition |[3][5] |

Table 2: Induction of Apoptosis in PC-3 Cells after 24h Treatment

| Treatment | Concentration (µM) | % Apoptotic Cells | Citation |

|---|---|---|---|

| Control | 0 | 2.4% | [5] |

| This compound | 2 | 6.1% | [5] |

| this compound | 5 | 60.5% |[5] |

Table 3: Depolarization of Mitochondrial Membrane Potential (ΔΨm) in HUVECs

| Treatment | Concentration (µM) | % Cells with Depolarized ΔΨm | Citation |

|---|---|---|---|

| Control | 0 | 13.5% | [5] |

| This compound | 2 | 28.8% | [5] |

| this compound | 3 | 57.3% |[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer and endothelial cells.

-

Protocol:

-

Cells (e.g., PC-3, HUVEC) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Cells are incubated for a specified period (e.g., 24 hours).[3]

-

Following incubation, 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.[3]

-

During this time, mitochondrial dehydrogenase in viable cells converts the soluble MTT into an insoluble formazan product.[3]

-

The medium is aspirated, and the formazan crystals are dissolved in an organic solvent like DMSO.[3]

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]

-

Flow Cytometric Analysis for Apoptosis

-

Objective: To quantify the extent of apoptosis induced by this compound.

-

Protocol:

-

Cells are treated with this compound for 24 hours.[5]

-

Both adherent and floating cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

-

The cells are stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

-

Samples are analyzed using a flow cytometer (e.g., FACScan).[3]

-

Data analysis software (e.g., ModFIT) is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 4. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

Terrestrosin D: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from the medicinal plant Tribulus terrestris L., has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its potential as an anti-cancer agent. This document details its role in inducing cell cycle arrest and apoptosis in cancer cells and its influence on key signaling pathways such as NF-κB. Experimental methodologies for its study and quantitative data on its biological efficacy are also presented to support further research and development.

Discovery and Natural Sources

This compound is a naturally occurring steroidal saponin first identified from Tribulus terrestris L., a plant belonging to the Zygophyllaceae family.[1] This plant, commonly known as puncture vine, has a long history of use in traditional medicine across various cultures, including traditional Chinese and Indian medicine.[2] The primary source of this compound is the fruit of Tribulus terrestris.[3]

Physicochemical Properties

Experimental Protocols

General Isolation and Purification of Saponins from Tribulus terrestris

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.

3.1.1. Extraction

Various extraction techniques have been employed for the isolation of steroidal saponins from Tribulus terrestris, including ultrasound-assisted extraction (UAE), reflux extraction, and Soxhlet extraction.[4] The choice of solvent and extraction method can significantly impact the yield and composition of the extracted saponins.

-

Materials:

-

Dried and powdered fruits of Tribulus terrestris

-

Solvents: Methanol, ethanol, or aqueous mixtures of these alcohols.

-

-

General Procedure (Reflux Extraction):

-

The powdered plant material is refluxed with a suitable solvent (e.g., 80% ethanol) for several hours.

-

The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

The crude extract is then typically suspended in water and partitioned with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

-

The aqueous layer, containing the saponins, is then further partitioned with a more polar solvent like n-butanol.

-

The n-butanol extract, enriched with saponins, is concentrated to dryness.

-

3.1.2. Purification

The purification of individual saponins like this compound from the crude saponin extract is achieved through various chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for the isolation of pure compounds from complex mixtures.[5][6][7]

-

Column Chromatography:

-

The crude saponin extract is often first subjected to open column chromatography on silica gel or a macroporous resin (e.g., HP-20).

-

Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions enriched with this compound are further purified by prep-HPLC.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol.

-

The elution of compounds is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.

-

The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods.

-

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Cancer cells (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

-

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anti-cancer properties being the most extensively studied.[1][8] It has also demonstrated anti-inflammatory and anti-angiogenic effects.[9]

Anti-Cancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those of prostate cancer.[1][10] Its anti-cancer mechanism is primarily attributed to the induction of cell cycle arrest and apoptosis.[1]

4.1.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells.[1][11][12] This process often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Key events in apoptosis include the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3.

4.1.2. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and survival. This compound has been reported to inhibit the NF-κB signaling pathway.[8][13][14][15][16] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of Tribulus terrestris extracts, which contain this compound. It is important to note that specific IC50 values for purified this compound against a wide range of cancer cell lines are not consistently available in the reviewed literature.

| Cell Line | Extract/Compound | IC50 Value | Reference |

| LNCaP (Prostate Cancer) | Tribulus terrestris fruit extract | 0.3 µg/mL | [3] |

| HT-29 (Colon Cancer) | Tribulus terrestris fruit extract | 7.1 µg/mL | [3] |

| PC-3 (Prostate Cancer) | This compound | 2-5 µM (inhibited 20-90% of cell growth) | [10] |

| PC-3M (Prostate Cancer) | This compound | Not specified | [10] |

| DU145 (Prostate Cancer) | This compound | Not specified | [10] |

| 22RV1 (Prostate Cancer) | This compound | Not specified | [10] |

Visualizations

Experimental Workflow

Caption: General Workflow for Isolation and Bioactivity Screening of this compound.

Signaling Pathways

Caption: Generalized NF-κB Signaling Pathway and Potential Inhibition by this compound.

Caption: Generalized Apoptosis Pathway and Potential Induction by this compound.

Conclusion and Future Directions

This compound, a steroidal saponin from Tribulus terrestris, has demonstrated significant potential as a bioactive compound, particularly in the realm of cancer research. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effects on the pro-survival NF-κB signaling pathway, underscores its promise as a lead compound for the development of novel anti-cancer therapeutics.

However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Future studies should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and the exact mechanisms by which it modulates signaling pathways.

-

Comprehensive Pharmacokinetic and Toxicological Profiling: Establishing a complete safety and efficacy profile of the pure compound through rigorous preclinical studies.

-

Optimization of Isolation and Synthesis: Developing efficient and scalable methods for the isolation of this compound from its natural source or through chemical synthesis to ensure a consistent and high-quality supply for research and development.

-

In Vivo Efficacy Studies: Conducting extensive in vivo studies in various cancer models to validate the anti-tumor efficacy of this compound.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and exploit the therapeutic potential of this compound.

References

- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. warwick.ac.uk [warwick.ac.uk]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]

- 11. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 12. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of the Vitamin D Receptor in the Regulation of NF-κB Activity in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Vitamin D analogue TX 527 down-regulates the NF-κB pathway and controls the proliferation of endothelial cells transformed by Kaposi sarcoma herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Terrestrosin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from the fruit of Tribulus terrestris L., has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound is a complex steroidal saponin with the chemical formula C₅₀H₈₀O₂₃ and a molecular weight of 1049.16 g/mol . Its structure was first elucidated in 1996 through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The aglycone of this compound is a hecogenin derivative, a spirostanol-type sapogenin. The intricate carbohydrate moiety is attached at the C-3 position of the steroidal backbone. The full IUPAC name is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-((2R,3R,4R,5R,6R)-3,4-dihydroxy-5-((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl)oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10-one.

Due to the complexity and the lack of a publicly available high-resolution 2D image with confirmed stereochemistry, a definitive diagram is not provided here. Researchers are directed to the primary literature for the originally proposed structure.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was heavily reliant on spectroscopic techniques. While the complete original dataset from the 1996 Phytochemistry article by Yan et al. is not fully available in public databases, this section compiles the expected and reported data formats.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₀O₂₃ | PubChem |

| Molecular Weight | 1049.16 g/mol | PubChem |

| Appearance | White amorphous powder | Inferred from similar compounds |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Predicted/Exemplary)

Note: The following table is a representative example of the type of data that would be obtained for this compound. The exact chemical shifts (δ) and coupling constants (J) would be found in the primary literature.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| C-1 | ... | ... |

| C-2 | ... | ... |

| C-3 | ... | ... |

| ... | ... | ... |

| Sugar Moieties | ||

| Gal-1' | ... | ... |

| Glc-1'' | ... | ... |

| ... | ... | ... |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for steroidal saponins and the cited literature on its biological activity.

Isolation and Purification of this compound from Tribulus terrestris

The following is a generalized protocol for the extraction and isolation of steroidal saponins from Tribulus terrestris, which would be further optimized for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered fruits of Tribulus terrestris are refluxed with 80% ethanol.

-

The extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.

-

The saponin-rich n-butanol fraction is collected.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.

-

Fractions are monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar Rf values to this compound are combined.

-

Further purification is achieved by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Cell Viability Assay (MTT Assay)

-

Cell Seeding:

-

Cancer cells (e.g., PC-3, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

-

Treatment:

-

Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubated for 48 or 72 hours.

-

-

MTT Addition:

-

10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

-

Solubilization:

-

The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment:

-

Cells are treated with this compound at the desired concentration for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

-

Staining:

-

Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 minutes in the dark.

-

-

Flow Cytometry:

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying signaling pathways are complex and involve multiple molecular targets.

Induction of Caspase-Independent Apoptosis

Recent studies have shown that this compound induces apoptosis in cancer cells through a caspase-independent pathway.[1] A key mechanism involves the inhibition of Proteasome 26S Subunit, Non-ATPase 1 (PSMD1), which leads to the stabilization and activation of the tumor suppressor protein p53.[2] Activated p53 can then promote the release of mitochondrial pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce DNA fragmentation and cell death.

Induction of G1/S Phase Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition phase in some cancer cell lines. This is often mediated by the p53-dependent upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These inhibitors bind to and inactivate cyclin-CDK complexes (e.g., Cyclin E/CDK2) that are essential for the progression from the G1 to the S phase, thereby halting cell proliferation.

Conclusion

This compound is a structurally complex natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its ability to induce caspase-independent apoptosis and cell cycle arrest through defined signaling pathways makes it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies into its mechanism of action, therapeutic efficacy, and potential for clinical application. Further research is warranted to fully elucidate its structure-activity relationships and to explore its full pharmacological potential.

References

A Technical Guide to the Extraction of Terrestrosin D from Tribulus terrestris

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for extracting and isolating Terrestrosin D, a bioactive steroidal saponin from the plant Tribulus terrestris. This document synthesizes findings from various scientific studies to present a comprehensive resource detailing extraction protocols, purification techniques, and the molecular pathways influenced by this potent compound.

Introduction to this compound and Tribulus terrestris

Tribulus terrestris L. (Zygophyllaceae) is a plant that has been used in traditional medicine for centuries across various cultures. It is rich in a variety of phytochemicals, with steroidal saponins being of significant interest due to their diverse pharmacological activities. Among these, this compound, a spirostanol saponin, has garnered attention for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This guide focuses on the technical aspects of isolating this compound for research and development purposes.

Extraction Methodologies for Saponins from Tribulus terrestris

The extraction of saponins, including this compound, from Tribulus terrestris can be achieved through several methods. The choice of method depends on factors such as desired yield, purity, scalability, and the chemical properties of the target compound. Saponins are polar compounds, thus polar solvents are generally employed for their extraction.

Solvent Extraction Techniques

Commonly used techniques for the extraction of steroidal saponins from Tribulus terrestris include Soxhlet extraction, ultrasound-assisted extraction (UAE), reflux extraction, and maceration.

-

Soxhlet Extraction: A classical and highly accurate method for alcoholic extraction. It provides a high yield but can be time-consuming and may lead to thermal degradation of some compounds due to prolonged exposure to heat.

-

Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE can significantly reduce extraction time and solvent consumption.

-

Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapors back into the reaction flask. This method is effective but, similar to Soxhlet, the prolonged heat can be detrimental to heat-sensitive compounds.

-

Maceration: A simple technique where the plant material is soaked in a solvent for a specific period with occasional agitation. It is less efficient in terms of yield and time compared to other methods.

Comparative Analysis of Extraction Parameters

The efficiency of saponin extraction is influenced by several parameters, including the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. The following tables summarize quantitative data from various studies on the extraction of saponins from Tribulus terrestris.

| Table 1: Comparison of Different Extraction Techniques for Steroidal Saponins | ||||

| Extraction Technique | Solvent | Temperature (°C) | Time | Key Findings |

| Soxhlet Extraction | 70% Ethanol | 70 | 240 min | Highest saponin yield of 79.26% was achieved.[1] |

| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 46 | 55 min | Optimized for total saponins from leaves with an extraction rate of 5.49%.[2] |

| Reflux Extraction | 50% Isopropanol in water | 92 | 60 min | Good recovery, but thermal decomposition of protodioscin was observed after 90 min.[3] |

| Maceration | Methanol | Room Temperature | 12 hours | Yield of 11.63% for polar extracts from leaves.[4] |

| Table 2: Optimization of Extraction Parameters for Saponins | |||

| Parameter | Range Studied | Optimal Condition | Rationale/Observation |

| Solvent Concentration | 30-100% Ethanol | 70% Ethanol | Adding water to ethanol can significantly increase extraction efficiency due to the high polarity of water, which facilitates deeper penetration into the plant matrix.[1] |

| Solvent-to-Solid Ratio (mL/g) | 50-400 | 35:1 (for UAE) | A higher ratio generally improves extraction efficiency but also increases solvent consumption. |

| Extraction Time (min) | 15-240 | Varies with method | Longer extraction times can increase yield but also risk thermal degradation of compounds. |

| Temperature (°C) | 20-92 | Varies with method | Higher temperatures can enhance extraction but may degrade thermolabile saponins. |

Experimental Protocol: A Synthesized Approach for this compound Isolation

The following protocol is a synthesized workflow based on the most effective techniques reported in the literature for the extraction and purification of steroidal saponins, with a focus on isolating this compound.

Stage 1: Extraction of Crude Saponins

This stage focuses on the initial extraction of a saponin-rich fraction from the plant material.

Materials and Equipment:

-

Dried and powdered Tribulus terrestris (fruits or aerial parts)

-

70% Ethanol (v/v)

-

Soxhlet apparatus or Ultrasound bath

-

Rotary evaporator

-

Filter paper

Protocol:

-

Preparation of Plant Material: Grind the dried Tribulus terrestris plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Extraction:

-

Soxhlet Method: Place approximately 100 g of the powdered plant material into a thimble and extract with 1 L of 70% ethanol in a Soxhlet apparatus for 6-8 hours.[1]

-

Ultrasound-Assisted Method: Mix 100 g of the powdered plant material with 1 L of 70% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 60 minutes.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude saponin extract.

Stage 2: Purification using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective method for the initial purification and enrichment of saponins from the crude extract.

Materials and Equipment:

-

Crude saponin extract

-

Macroporous adsorption resin (e.g., HPD-100, AB-8)

-

Glass column

-

Ethanol (various concentrations)

-

Deionized water

Protocol:

-

Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. Pack the resin into a glass column.

-

Sample Loading: Dissolve the crude saponin extract in a small amount of deionized water and load it onto the prepared column.

-

Washing: Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars, salts, and other highly polar impurities.

-

Elution: Elute the column with a stepwise gradient of ethanol in water.

-

Wash with 2 BV of 30% ethanol to remove some colored impurities and less polar compounds.

-

Elute the target saponin fraction with 4 BV of 70-80% ethanol.

-

-

Collection and Concentration: Collect the 70-80% ethanol eluate and concentrate it using a rotary evaporator to obtain a purified total saponin fraction.

Stage 3: Isolation of this compound using Silica Gel Column Chromatography

Silica gel column chromatography is a standard technique for the fine separation of individual saponins based on their polarity.

Materials and Equipment:

-

Purified total saponin fraction

-

Silica gel (200-300 mesh)

-

Glass column

-

Solvent system (e.g., Chloroform:Methanol:Water or Ethyl Acetate:Petroleum Ether)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Fractions collector

Protocol:

-

Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.

-

Sample Loading: Adsorb the purified total saponin fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system. The specific gradient will need to be optimized, but a common starting point for steroidal saponins is a gradient of increasing polarity, for example, starting with a mixture of ethyl acetate and petroleum ether and gradually increasing the proportion of a more polar solvent like methanol. A typical eluent system could be a gradient of chloroform-methanol-water.

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC). Combine the fractions containing the compound with the same Rf value as a this compound standard.

-

Final Purification: The combined fractions may require further purification by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of specific cellular signaling pathways, particularly in the context of cancer.

Induction of Apoptosis via STAT3 Inhibition

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties by directly inhibiting the proliferation of endothelial cells.

Conclusion

The extraction and isolation of this compound from Tribulus terrestris is a multi-step process that requires careful optimization of various parameters. This guide provides a synthesized framework for researchers to develop a robust methodology for obtaining this promising bioactive compound. Further research is warranted to refine these protocols to enhance yield and purity, thereby facilitating more extensive investigation into the pharmacological properties and therapeutic potential of this compound.

References

- 1. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of STAT3 signaling induces apoptosis and decreases survivin expression in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Terrestrosin D Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. Understanding the molecular mechanisms underlying these activities is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the protein binding of this compound. We delve into the identification of its potential protein targets, outline detailed protocols for molecular docking and molecular dynamics simulations, and discuss the importance of experimental validation. Furthermore, we explore the key signaling pathways, namely NF-κB and STAT3, that are potentially modulated by this compound, providing visual representations to elucidate these complex interactions. This guide is intended to serve as a valuable resource for researchers engaged in the computational modeling of natural products and their interactions with biological targets.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring spirostanol saponin that has demonstrated a range of biological activities. Studies have indicated its potential in inhibiting the growth of cancer cells and in modulating inflammatory responses.[1] The therapeutic effects of this compound are believed to be mediated through its interaction with specific protein targets, thereby influencing critical cellular signaling pathways. In silico modeling techniques offer a powerful and efficient approach to elucidate these protein-ligand interactions at a molecular level, providing insights that can guide further experimental studies and drug development efforts.

Identified Potential Protein Targets of this compound

Through network pharmacology and molecular docking studies, several potential protein targets of this compound have been identified. These targets are primarily associated with its observed hepatorenal toxicity and its anti-cancer activities. The key identified targets include:

-

Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1): A molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and apoptosis.[2]

-

Cannabinoid Receptor 1 (CNR1): A G protein-coupled receptor that is part of the endocannabinoid system and is involved in various physiological processes.[2]

-

Dopamine Receptor D2 (DRD2): A G protein-coupled receptor that is a key target for antipsychotic drugs.[2]

Further research has also implicated the involvement of this compound in the modulation of inflammatory and cell survival pathways, suggesting interactions with key proteins within the NF-κB and STAT3 signaling cascades.

In Silico Modeling Methodologies

The investigation of this compound's protein binding landscape heavily relies on computational techniques. This section provides detailed protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of a ligand.

Experimental Protocol: Molecular Docking of this compound

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., HSP90AA1, CNR1, DRD2) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

-

Define the binding site or use a blind docking approach to scan the entire protein surface.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

-

Optimize the ligand's geometry and assign appropriate charges using a computational chemistry software (e.g., Avogadro, Gaussian).

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

-

Set the grid box parameters to encompass the defined binding site.

-

Run the docking simulation to generate a series of possible binding poses for this compound.

-

-

Analysis of Results:

-

Analyze the docking results based on the binding energy scores and the clustering of poses.

-

Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation of this compound-Protein Complex

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and the ligand.

-

Perform energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the system's properties.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex.

-

Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational changes.

-

Analyze the persistence of intermolecular interactions observed in the docking study.

-

Binding Affinity Calculation

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and a protein.

Experimental Protocol: MM/PBSA Binding Affinity Calculation

-

Snapshot Extraction:

-

Extract snapshots of the protein-ligand complex from the equilibrated part of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the molecular mechanics potential energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar) for the complex, the protein alone, and the ligand alone.

-

The polar solvation energy is typically calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

The nonpolar solvation energy is often estimated from the solvent-accessible surface area (SASA).

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS (where TΔS represents the change in conformational entropy upon binding, which can be estimated using methods like normal mode analysis).

-

Data Presentation and the Importance of Experimental Validation

While in silico modeling provides valuable predictions, experimental validation is crucial to confirm the computational findings.[3] To date, specific quantitative binding data (e.g., Kd, Ki, IC50) for this compound with its identified protein targets have not been extensively reported in the literature. The following table serves as a template for summarizing such data once it becomes available through experimental assays.

Table 1: Quantitative Binding Affinity of this compound with Target Proteins (Template)

| Target Protein | Ligand | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |

| HSP90AA1 | This compound | Data not available | e.g., SPR, ITC, FP | - |

| CNR1 | This compound | Data not available | e.g., Radioligand binding assay | - |

| DRD2 | This compound | Data not available | e.g., Radioligand binding assay | - |

Validation of In Silico Models:

A strong correlation between the computationally predicted binding affinities and experimentally determined values is essential to validate the in silico model.[3] Once experimental data is obtained, it can be used to refine the docking and simulation protocols, leading to more accurate predictions for other potential ligands.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways. Based on its identified targets and observed biological activities, the NF-κB and STAT3 pathways are of particular interest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Figure 1: Canonical NF-κB Signaling Pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy.

Figure 2: Canonical STAT3 Signaling Pathway.

Workflow for In Silico Modeling of this compound

The following diagram illustrates a general workflow for the in silico investigation of this compound's protein binding.

Figure 3: General Workflow for In Silico Modeling.

Conclusion

In silico modeling serves as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to investigate protein-ligand interactions. This guide has provided a detailed framework for the computational analysis of this compound's protein binding, from target identification to the elucidation of its potential effects on key signaling pathways. While computational methods provide powerful predictive insights, it is imperative to underscore the necessity of experimental validation to confirm these findings. The integration of in silico and experimental approaches will undoubtedly accelerate the development of this compound and other promising natural products into effective therapeutic agents.

References

- 1. This compound from Tribulus terrestris attenuates bleomycin-induced inflammation and suppresses fibrotic changes in the lungs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Pharmacological Profiling of Terrestrosin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has emerged as a promising natural compound with significant anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Effects

This compound (TED) exhibits potent cytotoxic effects against various cancer cell lines, particularly prostate cancer, and also targets endothelial cells, thereby inhibiting angiogenesis.[1][2] Its primary mechanisms of action include the induction of cell cycle arrest and a unique form of caspase-independent apoptosis.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the pharmacological effects of this compound on prostate cancer and endothelial cells.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | ~2-5 | [1] |

| PC-3M | Prostate Cancer | Not Specified | [1] |

| DU145 | Prostate Cancer | Not Specified | [1] |

| LNCaP | Prostate Cancer | Not Specified | [1] |

| 22RV1 | Prostate Cancer | Not Specified | [1] |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided range for PC-3 cells is based on effective concentrations reported to induce significant apoptosis and cell cycle arrest.

Table 2: Effect of this compound on Apoptosis

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Citation |

| PC-3 | 2 | 24 | 6.1 | [1] |

| PC-3 | 5 | 24 | 60.5 | [1] |

| HUVEC | Not Specified | 24 | Dose-dependent increase | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |

| PC-3 | Not Specified | 24 | Significant Increase | Significant Decrease | Not Specified | [1] |

| HUVEC | Not Specified | 24 | Not Specified | Significant Increase (S phase arrest) | Not Specified | [1] |

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity

| Cell Line | Effect on ΔΨm | Effect on Caspase-3 Activity | Citation |

| PC-3 | Decreased | No significant increase | [1][2] |

| HUVEC | Decreased | No significant increase | [1][2] |

Signaling Pathways and Mechanisms of Action

Caspase-Independent Apoptosis

A key characteristic of this compound-induced apoptosis is its independence from caspases, a family of proteases central to classical apoptosis.[1][2] This suggests a unique cell death pathway. While the precise molecular cascade remains to be fully elucidated, evidence points towards the involvement of mitochondrial dysfunction, as indicated by the decrease in mitochondrial membrane potential.[1][2] This may lead to the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and trigger DNA fragmentation and cell death without the involvement of caspases.

Cell Cycle Arrest

This compound exerts cytostatic effects by arresting the cell cycle at different phases in a cell-type-specific manner. In PC-3 prostate cancer cells, it induces a G1 phase arrest, while in HUVEC endothelial cells, it causes an S phase arrest.[1] The G1 arrest in cancer cells prevents them from entering the DNA synthesis phase, thereby halting proliferation. The S phase arrest in endothelial cells disrupts DNA replication, which is crucial for their proliferation during angiogenesis. The specific molecular targets within the cell cycle machinery, such as cyclins and cyclin-dependent kinases (CDKs), that are modulated by this compound require further investigation.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer and endothelial cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

References

Terrestrosin D: A Technical Guide for Researchers

CAS Number: 179464-23-4

This technical guide provides an in-depth overview of Terrestrosin D, a steroidal saponin of significant interest to the scientific community, particularly in the fields of oncology and pharmacology. This document details its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound is a complex steroidal saponin isolated from the plant Tribulus terrestris L.[1] Its chemical identity and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 179464-23-4 | [2] |

| Molecular Formula | C₅₀H₈₀O₂₃ | [3] |

| Molecular Weight | 1049.17 g/mol | [3] |

| Melting Point | 279-281 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (30 mg/mL), Pyridine, Methanol, Ethanol. A common in vivo formulation is 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. | [4] |

| Purity | Commercially available with purity ranging from 95% to 99%. | [3] |

| Analysis Method | HPLC-DAD or/and HPLC-ELSD | [3] |

| Identification Method | Mass Spectrometry, NMR | [3] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer and anti-angiogenic agent.[1] It has also been noted for its potential hepatorenal toxicity.[2][4]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative effects against various cancer cell lines.[1] Its primary mechanisms of action include:

-

Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]

-

Induction of Apoptosis: A key feature of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. Notably, this process is reported to be caspase-independent.[1]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to inhibit angiogenesis, further contributing to its anti-cancer potential.[1]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, current research points to the modulation of key cellular signaling cascades.

Caption: Overview of this compound's effects on cancer cells.

Experimental Protocols

This section outlines key experimental methodologies for studying this compound.

Isolation and Purification

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% ethanol, using methods like maceration or soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Cell Viability Assay

To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a range of 1-50 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of the intercalating dye.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo can be evaluated using a xenograft mouse model.

-

Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ PC-3 cells in 100 µL of medium) into the flank of each mouse.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg body weight) or vehicle control intraperitoneally, typically three times a week.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.

Chemical Synthesis

Currently, there is no published information on the total chemical synthesis of this compound. Its complex steroidal structure with a branched oligosaccharide chain presents a significant synthetic challenge. The primary source of this compound remains its isolation from Tribulus terrestris.

Conclusion

This compound is a promising natural product with potent anti-cancer and anti-angiogenic properties. Its unique mechanism of inducing caspase-independent apoptosis makes it a valuable subject for further investigation in cancer research and drug development. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with key experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, and to explore its therapeutic potential.

References

- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a spirostanol saponin from Tribulus terrestris L. with potential hepatorenal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Terrestrosin D: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D, a spirostanol saponin isolated from the plant Tribulus terrestris, has emerged as a compound of interest in oncological research. Exhibiting potent anti-tumor properties, this compound has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy. These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing a caspase-independent apoptotic pathway. In prostate cancer and human umbilical vein endothelial cells (HUVECs), this process is associated with a decrease in the mitochondrial membrane potential (ΔΨm)[1].

Recent studies in triple-negative breast cancer (TNBC) have elucidated a novel mechanism involving the ubiquitin-proteasome system. This compound has been found to directly target and inhibit the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1). This inhibition leads to the stabilization and activation of the tumor suppressor protein p53[2]. The activated p53 pathway then promotes both autophagy and apoptosis, contributing to the significant anti-tumor effects of this compound in TNBC[2].

Furthermore, extracts of Tribulus terrestris, rich in saponins like this compound, have been observed to modulate the expression of apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio in breast cancer cells, further promoting cell death[3][4]. While the direct effect of isolated this compound on the Bax/Bcl-2 ratio requires further specific investigation, this provides a likely downstream effect of p53 activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Prostate Cancer (PC-3) Cell Viability and Apoptosis

| Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) |

| 2 µM | Not specified | 6.1 |

| 5 µM | ~10-80% inhibition (range) | 60.5 |

Data compiled from studies on PC-3 cells treated for 24 hours.

Table 2: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability and Apoptosis

| Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) |

| 2 µM | Not specified | 9.1 |

| 3 µM | Not specified | 34.3 |

Data compiled from studies on HUVECs treated for 24 hours.

Note on Breast and Liver Cancer Cell Lines: While this compound has demonstrated significant anti-tumor effects in breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines, specific IC50 values and apoptosis percentages for the isolated compound were not available in the reviewed literature. The provided protocols are based on the established mechanisms and can be adapted for these cell lines. It is recommended to perform dose-response studies to determine the optimal concentrations for specific experimental setups.

Mandatory Visualizations

Caption: Signaling pathway of this compound in cancer cells.

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

1. Cell Culture

-

Cell Lines: Prostate cancer (PC-3), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and Human Umbilical Vein Endothelial Cells (HUVEC).

-

Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for PC-3, DMEM for MCF-7, MDA-MB-231, and HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

2. Preparation of this compound Stock Solution

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) and a vehicle control (medium with 0.1% DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation.

5. Cell Cycle Analysis

-

Culture and treat cells with this compound in 6-well plates.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

6. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Seed cells on glass coverslips in a 24-well plate or in a 6-well plate and treat with this compound.

-

Remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS to remove excess stain.

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

7. Autophagy Assessment (LC3-II Western Blot)

-

Culture and treat cells with this compound in 6-well plates.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II is indicative of induced autophagy.

Safety Precautions

-

Hepatorenale Toxizität: In-vivo-Studien haben gezeigt, dass this compound ein Potenzial für Leber- und Nierentoxizität aufweist[5]. Obwohl dies bei In-vitro-Experimenten von geringerer direkter Bedeutung ist, ist es ein wichtiger Aspekt für die translationale Relevanz der Ergebnisse.

-

Standard Laboratory Practices: Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

- 1. This compound, a steroidal saponin from Tribulus terrestris L., inhibits growth and angiogenesis of human prostate cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes autophagy and apoptosis of breast cancer cells through PSMD1-dependent activation of P53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action [jcancer.org]

Dissolving Terrestrosin D for In Vivo Studies: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D is a steroidal saponin isolated from Tribulus terrestris L. that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells and suppress angiogenesis.[1][2][3] Proper formulation and dissolution of this compound are critical for ensuring its bioavailability and achieving reliable results in in vivo animal studies. This document provides detailed protocols for the dissolution of this compound for preclinical research, summarizes relevant quantitative data, and illustrates key experimental workflows and biological pathways.

Data Presentation: Solubility and Dosing

The following table summarizes the known solubility of this compound in various vehicles suitable for in vivo administration, along with dosages that have been used in published animal studies.

| Vehicle Composition | Maximum Concentration | Route of Administration | Species | Dosage Range | Reference |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (2.38 mM) | Intraperitoneal (i.p.) | Mouse | 25-50 mg/kg | [2] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.38 mM) | Not specified | Not specified | Not specified | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (2.38 mM) | Not specified | Not specified | Not specified | |

| Physiological Saline | Not specified | Intraperitoneal (i.p.) | Mouse | 10 mg/kg | [4] |

| Not specified | Not specified | Oral | Rat | 5-15 mg/kg daily | [5][6] |